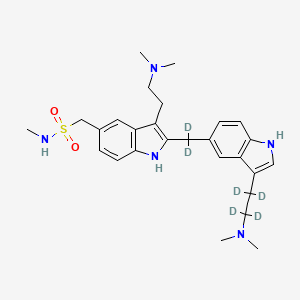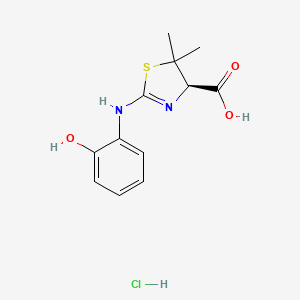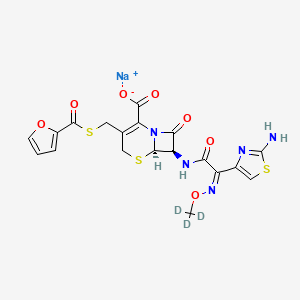![molecular formula C13H22N2O3 B15143108 4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/structure/B15143108.png)
4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester can be achieved through organic synthesis methods. One approach involves the crystallization in a water-miscible organic solvent, such as a mixed solvent of acetone and water . This method yields a high-purity product, which is beneficial for subsequent synthesis processes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves organic synthesis techniques that ensure high yield and purity, making the compound suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions[3][3].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols[3][3].
Scientific Research Applications
4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester is widely used in scientific research, particularly in the field of proteomics . Its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving protein interactions and functions.
Medicine: Utilized in research related to drug development and biochemical pathways.
Industry: Applied in the production of high-purity biochemical compounds for research purposes.
Mechanism of Action
The mechanism of action of 4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity, which can influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-(1-Hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid ethyl ester: This compound is similar in structure and is used as an intermediate in the synthesis of olmesartan medoxomil.
4-(1-Hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid methyl ester: Another structurally related compound with similar applications.
Uniqueness
4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester is unique due to its specific isotopic labeling (methylethyl-d6), which makes it particularly useful in proteomics research for tracking and studying protein interactions .
Properties
Molecular Formula |
C13H22N2O3 |
|---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
ethyl 5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-2-(2-methylpropyl)-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-6-18-12(16)10-11(13(4,5)17)15-9(14-10)7-8(2)3/h8,17H,6-7H2,1-5H3,(H,14,15)/i4D3,5D3 |
InChI Key |
KPWHHIOCONHWMZ-RKAHMFOGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=C(N=C(N1)CC(C)C)C(=O)OCC)(C([2H])([2H])[2H])O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)CC(C)C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


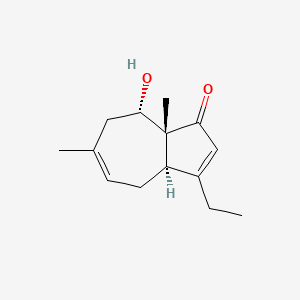

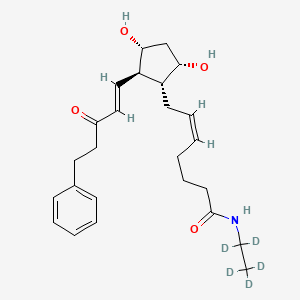
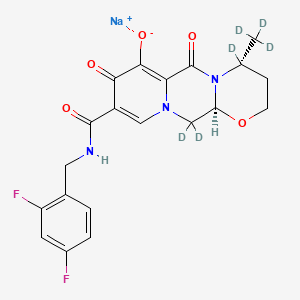
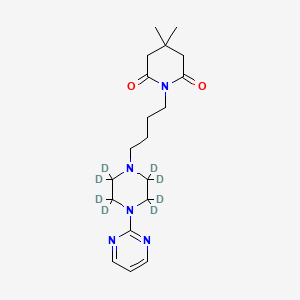


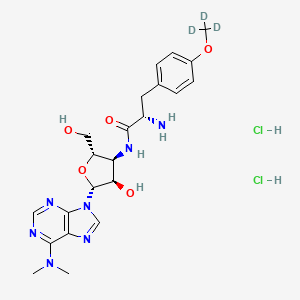
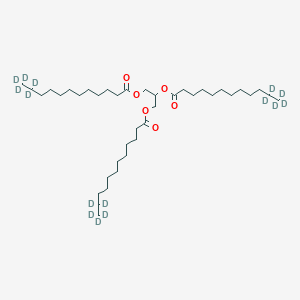

![(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine](/img/structure/B15143092.png)
